

Application Notes: FTI-2148 Farnesyltransferase Activity Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the post-translational addition of a farnesyl group to a cysteine residue within a C-terminal "CaaX box" of various cellular proteins.[1] This process, known as farnesylation, is essential for the proper localization and function of key signaling proteins, most notably the Ras superfamily of small GTPases.[1][2] Aberrant Ras signaling is a hallmark of many human cancers, making FTase a compelling target for anticancer drug development.[2][3][4]

FTI-2148 is a potent, non-thiol-containing, peptidomimetic inhibitor that acts as a RAS C-terminal mimetic.[5][6][7] It competitively inhibits farnesyl transferase (FTase), thereby preventing the farnesylation and subsequent membrane localization of Ras proteins, which is critical for their oncogenic activity.[2][5] FTI-2148 also demonstrates inhibitory activity against geranylgeranyl transferase-1 (GGT-1), albeit at significantly higher concentrations.[5][6][7] This application note provides a detailed protocol for assessing the inhibitory activity of FTI-2148 on farnesyltransferase using a continuous-enzyme, fluorescence-based assay.

Principle of the Farnesyltransferase Activity Assay

The farnesyltransferase activity assay is a non-radioactive, "mix-incubate-measure" method designed for high-throughput screening.[3][4][8][9] The assay quantifies the enzymatic transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The



farnesylation of the dansyl-peptide substrate results in a product with increased fluorescence intensity.[3][4][8][9] The reaction can be monitored kinetically by measuring the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.[3][4][8] The inhibitory potential of **FTI-2148** is determined by its ability to reduce the rate of this fluorescence increase.

Quantitative Data Summary

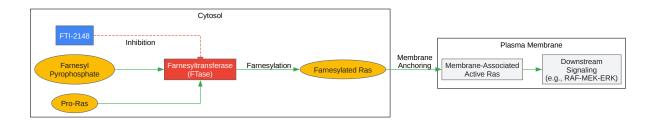
The inhibitory potency of **FTI-2148** has been characterized against various prenyltransferase enzymes. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

Enzyme Target	Organism/Type	IC₅₀ Value
Farnesyl Transferase (FTase / PFT)	Mammalian	0.82 nM - 1.4 nM
Farnesyl Transferase (PFT)	P. falciparum	15 nM
Geranylgeranyl Transferase-1 (GGT-1 / PGGT-I)	Mammalian	1.7 μM (1700 nM)

Data compiled from multiple sources.[5][6][7]

Visualized Pathways and Workflows

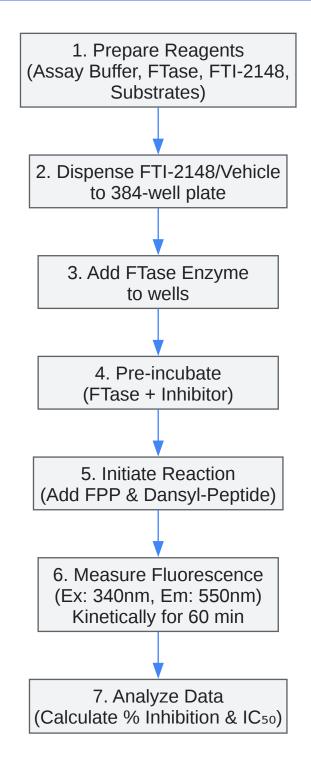




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Figure 1: Farnesyltransferase signaling pathway and inhibition by FTI-2148.





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